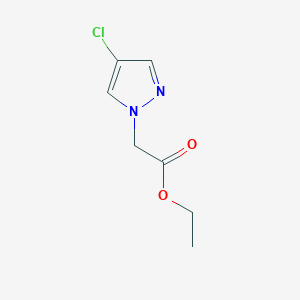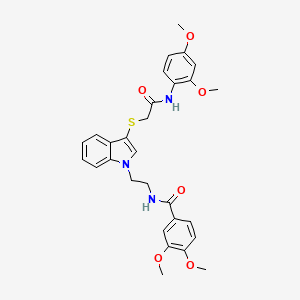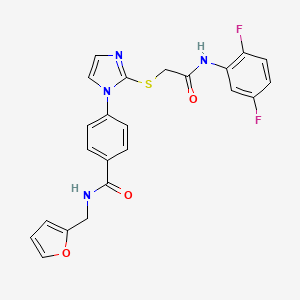![molecular formula C19H16Cl2N2O3 B2603333 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate CAS No. 303997-05-9](/img/structure/B2603333.png)
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
1,2,4-Triazoles, including the 1,2,4-oxadiazole ring system, have been extensively studied for their biological activities. The compound , 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one, falls within this class. Recent research has highlighted its potential as an antibacterial agent. It exhibits promising activity against various bacterial strains, making it a candidate for further investigation in the fight against bacterial infections .
Anticancer Properties
The 1,2,4-oxadiazole scaffold has attracted attention in medicinal chemistry due to its diverse biological effects. In the context of cancer research, this compound has demonstrated interesting anticancer properties. Researchers are exploring its potential as a novel chemotherapeutic agent. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary investigations suggest that 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one may possess anti-inflammatory activity. Researchers are examining its impact on inflammatory pathways and its potential as a therapeutic agent for managing inflammation-related diseases .
Neuroprotective Potential
Neurodegenerative diseases pose significant challenges, and finding neuroprotective agents is essential. This compound has shown promise as a neuroprotective agent, potentially safeguarding neurons from damage and degeneration. Its effects on neuronal pathways and cellular processes are under scrutiny, with the goal of developing targeted therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antidiabetic Activity
Given the global prevalence of diabetes, identifying new antidiabetic compounds is critical. The 1,2,4-oxadiazole core structure has been associated with antidiabetic effects. Researchers are investigating whether 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one can modulate glucose metabolism, enhance insulin sensitivity, or impact other relevant pathways. Its potential as an adjunct therapy for diabetes management is an active area of study .
Structure-Activity Relationships (SAR) and Mechanisms
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological effects. Researchers are exploring how specific modifications affect its activity profile. Additionally, investigations into its molecular mechanisms of action are ongoing. These insights will guide further development and refinement of this compound for therapeutic applications .
特性
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11(2)19(25)26-22-17-14-5-3-4-6-16(14)23(18(17)24)10-12-7-8-13(20)9-15(12)21/h3-9,11H,10H2,1-2H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNXWZDCORUHKT-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2603252.png)



![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate](/img/structure/B2603258.png)
![(2-Ethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2603259.png)

![Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2603263.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide](/img/structure/B2603267.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603268.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2603271.png)
![N-{2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}biphenyl-4-sulfonamide](/img/structure/B2603273.png)